molecular formula C13H11NO3 B11875711 1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione CAS No. 882041-46-5

1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione

Cat. No.: B11875711
CAS No.: 882041-46-5
M. Wt: 229.23 g/mol
InChI Key: WCRFIPKRABTROM-UHFFFAOYSA-N
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Description

1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .

Preparation Methods

The synthesis of 1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . The spiro linkage is then introduced through a cyclization reaction involving a suitable precursor. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified biological activities.

Scientific Research Applications

1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Research focuses on its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and photochromic materials

Mechanism of Action

The mechanism of action of 1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione can be compared with other spiro compounds like spiroindoles and spirooxindoles. These compounds share the spiro linkage but differ in their specific ring structures and substituents. The unique combination of the indole and pyran rings in 1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione contributes to its distinct chemical and biological properties .

Similar compounds include:

These compounds are also studied for their diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

882041-46-5

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1'-methylspiro[3H-pyran-2,3'-indole]-2',6-dione

InChI

InChI=1S/C13H11NO3/c1-14-10-6-3-2-5-9(10)13(12(14)16)8-4-7-11(15)17-13/h2-7H,8H2,1H3

InChI Key

WCRFIPKRABTROM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CC=CC(=O)O3

Origin of Product

United States

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